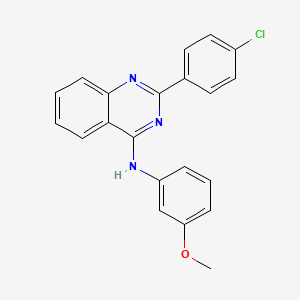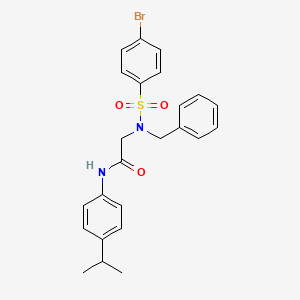![molecular formula C24H21Cl2N3O4S B11635405 Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, como ciano, cloro y amino, que contribuyen a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo suele implicar reacciones orgánicas de varios pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Las rutas sintéticas comunes incluyen:
Reacciones de sustitución nucleófila: que implican la reacción de 3-cloro-2-metilfenilamina con 2-bromoacetato de etilo para formar un intermedio.
Reacciones de ciclación: el intermedio se cicla en presencia de una base para formar el anillo de tetrahidropiridina.
Transformaciones de grupos funcionales: introducción de grupos ciano y cloro mediante reacciones con reactivos apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para aumentar el rendimiento y la pureza. Esto incluye el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: conversión de grupos sulfanyl a sulfoxidos o sulfonas mediante agentes oxidantes como el peróxido de hidrógeno.
Reducción: reducción de grupos ciano a aminas mediante agentes reductores como el hidruro de litio y aluminio.
Sustitución: reacciones de sustitución de halógenos donde los grupos cloro se reemplazan por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: hidruro de litio y aluminio, borohidruro de sodio.
Bases: hidróxido de sodio, carbonato de potasio.
Productos principales formados
Sulfoxidos y sulfonas: de reacciones de oxidación.
Aminas: de la reducción de grupos ciano.
Derivados sustituidos: de reacciones de sustitución nucleófila.
Aplicaciones Científicas De Investigación
El 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: se explora su potencial como agente terapéutico debido a su estructura y reactividad únicas.
Industria: se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Esto puede conducir a diversos efectos biológicos, como la actividad antimicrobiana o anticancerígena.
Comparación Con Compuestos Similares
Compuestos similares
- 6-({2-[(3-clorofenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo
- 6-({2-[(3-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo
Singularidad
El 6-({2-[(3-cloro-2-metilfenil)amino]-2-oxoethyl}sulfanyl)-4-(2-clorofenil)-5-ciano-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo es único debido a la presencia de múltiples grupos funcionales que contribuyen a su diversa reactividad y potencial actividad biológica. La combinación de grupos ciano, cloro y amino en una sola molécula proporciona una plataforma versátil para diversas transformaciones químicas e interacciones biológicas.
Propiedades
Fórmula molecular |
C24H21Cl2N3O4S |
|---|---|
Peso molecular |
518.4 g/mol |
Nombre IUPAC |
ethyl 6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21Cl2N3O4S/c1-3-33-24(32)21-20(14-7-4-5-8-17(14)26)15(11-27)23(29-22(21)31)34-12-19(30)28-18-10-6-9-16(25)13(18)2/h4-10,20-21H,3,12H2,1-2H3,(H,28,30)(H,29,31) |
Clave InChI |
OSIXUYLSAPKILW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C#N)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)

